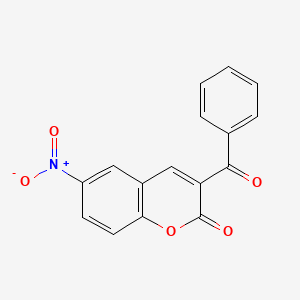

3-benzoyl-6-nitro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

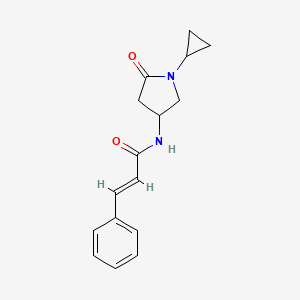

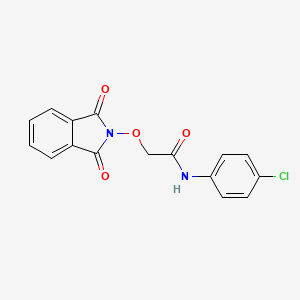

“3-benzoyl-6-nitro-2H-chromen-2-one” is a chemical compound with the molecular formula C16H9NO5 . It is a derivative of coumarin, a type of organic compound that is often used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group (C6H5CO-) and a nitro group (NO2) attached to a chromen-2-one core . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications

Synthesis and Chemical Reactions

3-Benzoyl-6-nitro-2H-chromen-2-one and its derivatives have been extensively studied for their chemical properties and potential applications. For instance, these compounds have been utilized in highly diastereoselective annulations with hemicurcuminoids and curcuminoids, resulting in various hexahydro-9H-benzo[c]chromen-9-ones. This process, facilitated by K2CO3 catalysis, showcases the compound's versatility in creating diverse molecular structures (Zimnitskiy et al., 2022). Additionally, this compound derivatives have been synthesized for potential biological applications, particularly in the domain of antimicrobial activity. These derivatives were synthesized using Knoevenagel condensation and tested against various microbial strains, showing significant inhibition efficacy (Nagaraja et al., 2020).

Biological Activity

In the realm of biological activity, research has highlighted the antiproliferative properties of 2-glyco-3-nitro-2H-chromenes. These compounds have shown activity against human solid tumor cell lines, with some being more effective than standard pharmacological compounds. This indicates a potential pathway for developing new cancer treatments (Luque-Agudo et al., 2019).

Environmental and Colorimetric Applications

Moreover, derivatives of this compound have been used in environmental sensing applications. A specific example is the development of a chemo-sensor based on these compounds for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. Such applications highlight the compound's utility in environmental monitoring and safety (Jo et al., 2014).

Future Directions

properties

IUPAC Name |

3-benzoyl-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUZACPHSNNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)